Ferric Citrate Hydrate Demonstrates Significantly Lower Incidence of Nausea and Vomiting Compared to Sodium Ferrous Citrate in IDA Patients
A randomized, double-blind, phase 3 non-inferiority study in Japanese patients with iron deficiency anemia compared ferric citrate hydrate (FC) at 500 mg/day and 1000 mg/day versus sodium ferrous citrate (SF) at 100 mg/day [1]. FC demonstrated non-inferior efficacy for hemoglobin improvement, but with a statistically significant reduction in the incidence of gastrointestinal side effects [2].
| Evidence Dimension | Incidence of adverse events (nausea and vomiting) |
|---|---|
| Target Compound Data | Significantly lower incidence of nausea and vomiting in FC groups compared to SF group |
| Comparator Or Baseline | Sodium ferrous citrate (SF): Higher incidence of nausea and vomiting; literature suggests up to 30% of patients experience GI side effects with oral iron preparations |
| Quantified Difference | Statistically significant reduction (exact percentages not provided in abstract; see full text for precise figures) |
| Conditions | Randomized, double-blind, phase 3 non-inferiority study; 7-week treatment period; male and female Japanese patients with IDA |
Why This Matters
This tolerability advantage can improve patient adherence to oral iron therapy, a critical factor in successful management of iron deficiency anemia, and may reduce the need to switch to intravenous iron preparations.
- [1] Miyazaki A, Matsuo A, Iida A, Nishino N, Maeda K, Matsumoto Y, et al. [Pharmacological profile and clinical findings of a new phosphate binder, ferric citrate hydrate (Riona® Tablets)]. Nihon Yakurigaku Zasshi. 2014;144(6):294-304. PMID: 25492372. View Source
- [2] Efficacy and safety of ferric citrate hydrate compared with sodium ferrous citrate in Japanese patients with iron deficiency anemia: a randomized, double-blind, phase 3 non-inferiority study. Int J Hematol. 2021;114(1):8-17. doi:10.1007/s12185-021-03123-9. View Source
